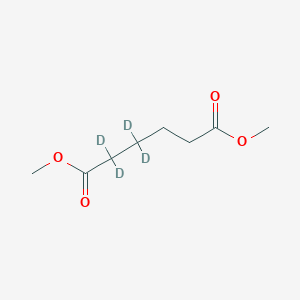
3-(Piperidin-3-yl)propanoic acid hydrochloride
Descripción general
Descripción
“3-(Piperidin-3-yl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 71985-82-5. It has a molecular weight of 193.67 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “3-(Piperidin-3-yl)propanoic acid hydrochloride” is1S/C8H15NO2.ClH/c10-8(11)4-3-7-2-1-5-9-6-7;/h7,9H,1-6H2,(H,10,11);1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has a molecular weight of 193.67 . It is a powder and is stored at room temperature .Aplicaciones Científicas De Investigación
Bioactivity and Therapeutic Applications
- Compounds with the piperidine moiety, including derivatives of 3-(Piperidin-3-yl)propanoic acid hydrochloride, have been studied for their cytotoxicity and carbonic anhydrase inhibitory activities. Some derivatives demonstrated effective cytotoxicity, particularly against human oral malignant cells, suggesting potential therapeutic applications in cancer treatment (Unluer et al., 2016).
Chemical Synthesis and Properties
- Research has been conducted on the synthesis of 3-(Piperidin-3-yl)propanoic acid hydrochloride derivatives and their interaction with other chemical compounds. For example, studies have shown its ability to form adducts with triphenyltin chloride, revealing insights into its chemical properties and potential applications in material science or chemical synthesis (Yan & Khoo, 2005).
Electochemical Applications
- The electrochemical detection of DNA interactions with certain Mannich base derivatives, including those containing 3-(Piperidin-3-yl)propanoic acid hydrochloride, has been explored. These studies provide insights into potential applications in biochemistry and molecular biology, particularly in the context of DNA-targeted agents or drug candidates (Istanbullu et al., 2017).
Polymer Synthesis and Biomedical Applications
- In the field of polymer chemistry, derivatives of 3-(Piperidin-3-yl)propanoic acid hydrochloride have been used in the synthesis of polymers like poly(β–amino esters), which can be potentially useful in biomedical applications such as gene delivery (Martino, Scandola, & Jiang, 2012).
Antimicrobial and Antifilovirus Activities
- Some studies have focused on the antimicrobial activities of compounds derived from 3-(Piperidin-3-yl)propanoic acid hydrochloride, indicating its potential use in developing new antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).
- Its derivatives have also been studied for antifilovirus activities, which is particularly relevant in the context of viral outbreaks and the development of new antiviral drugs (Rogachev et al., 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-piperidin-3-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-8(11)4-3-7-2-1-5-9-6-7;/h7,9H,1-6H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDLOWHMBJEXPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-3-yl)propanoic acid hydrochloride | |
CAS RN |
71985-82-5 | |
| Record name | 3-(3-Piperidinyl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(4-Fluorophenyl)methyl]oxirane](/img/structure/B1367029.png)





![5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1367045.png)



